Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzofuran ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions.
Benzofuran Intermediate Synthesis: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Thiazole Intermediate Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Bases: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, microbial infections, and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(4-benzyloxy-3-methoxyphenyl)-3-iodo-5-(3-benzyloxypropyl)-7-methoxybenzofuran.
Thiazole Derivatives: Compounds like 1-(4-methyl-1,2,3-thiadiazole-5-yl)-formamide.
Uniqueness
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combined benzofuran and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C16H14N2O4S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H14N2O4S/c1-8-10-6-4-5-7-11(10)22-12(8)14(19)18-16-17-9(2)13(23-16)15(20)21-3/h4-7H,1-3H3,(H,17,18,19) |
InChI Key |
WAQUXPJQQQNVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=C(S3)C(=O)OC)C |
Origin of Product |
United States |
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